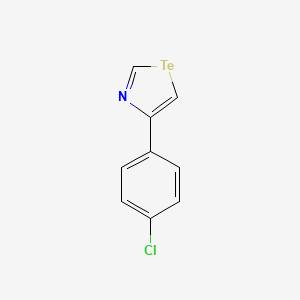
4-(4-Chlorophenyl)-1,3-tellurazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1,3-tellurazole is an organotellurium compound characterized by the presence of a tellurium atom within a heterocyclic ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,3-tellurazole typically involves the reaction of 4-chlorophenylhydrazine with tellurium tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetonitrile. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-1,3-tellurazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include tellurium dioxide derivatives, reduced tellurium compounds, and substituted chlorophenyl derivatives .
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-1,3-tellurazole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-1,3-tellurazole involves its interaction with cellular components at the molecular level. The compound can interact with proteins and enzymes, potentially inhibiting their activity. It may also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of 4-(4-Chlorophenyl)-1,3-tellurazole.
4-Chlorophenylacetylene: Another chlorophenyl derivative with different chemical properties.
Thiazoles: Compounds with a similar heterocyclic structure but containing sulfur instead of tellurium.
Uniqueness
This compound is unique due to the presence of tellurium, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
114750-17-3 |
|---|---|
Fórmula molecular |
C9H6ClNTe |
Peso molecular |
291.2 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1,3-tellurazole |
InChI |
InChI=1S/C9H6ClNTe/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H |
Clave InChI |
NTCLGLWGLDKLKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C[Te]C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

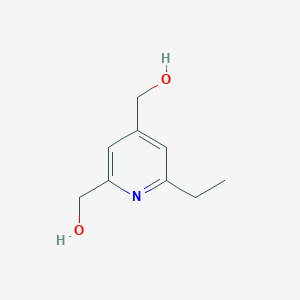
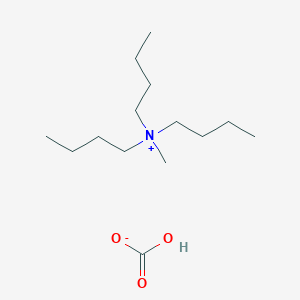

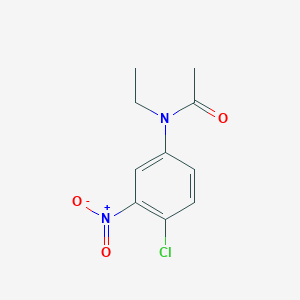
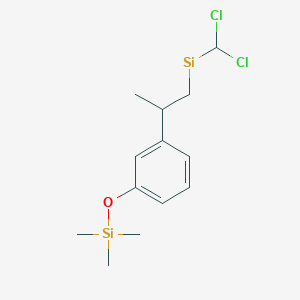
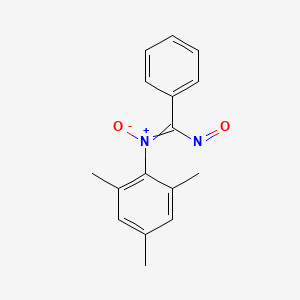
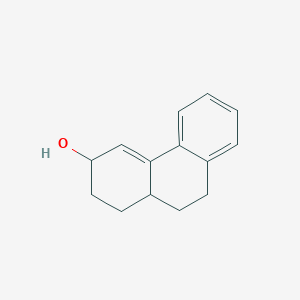
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
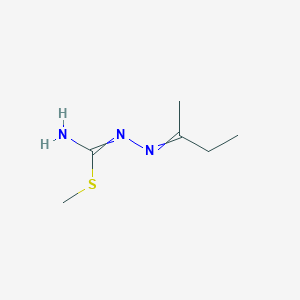
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)

